(2-Bromophenyl)urea
Overview
Description
(2-Bromophenyl)urea is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
- Crystal Structure of Metobromuron : (2-Bromophenyl)urea derivatives like metobromuron, a phenylurea herbicide, exhibit significant molecular interactions. The dihedral angle between the urea group and the bromophenyl ring is crucial for its function. In the crystal structure, hydrogen bonds and weak interactions form chains, contributing to its herbicidal properties (Kang et al., 2015).
Synthesis and Chemical Interactions
Synthesis of Antitumor Agents : this compound is vital in synthesizing key intermediates of antitumor agents like sorafenib. The process involves reactions with various anilines to achieve high purity and yield, demonstrating its importance in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).
Helix Persistence in Oligoureas : In oligomeric ureas derived from metaphenylenediamine, the presence of a terminal bromophenyl group influences the helical secondary structure. This finding has implications for the design of molecular structures with specific properties (Clayden et al., 2008).
Herbicide Properties and Soil Interaction
- Herbicide Nematicide Maloran : The degradation of Maloran, a herbicide containing a substituted urea group, in soil involves microbial action. Understanding this degradation process is crucial for environmental management and the design of more eco-friendly herbicides (Katz & Strusz, 1968).
Optical and Nonlinear Properties
- Optical Properties in Organic Compounds : The inclusion of this compound in compounds like 4HP2M3B aids in determining optical parameters essential for research reagents. This showcases its role in developing materials with specific optical properties (Arockiasamy Ajay Praveenkumar et al., 2021).
Enhancing Hydrogen Bonding
- Enhanced Hydrogen Bonding in Supramolecular Chemistry : The introduction of bromine in this compound significantly enhances its hydrogen bond donor character. This finding is pivotal in the field of supramolecular chemistry for designing molecules with strong intermolecular interactions (Giannicchi et al., 2014).
Agricultural Applications
- Urea Derivatives in Plant Growth : Certain urea derivatives, including those with bromophenyl groups, exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This highlights its potential use in agricultural biotechnology (Ricci & Bertoletti, 2009).
Environmental Impact
- Reduction of Gaseous Emissions in Agriculture : The use of urease inhibitors in agriculture, in conjunction with urea-based fertilizers, can significantly reduce emissions of harmful gases like ammonia and nitrous oxide, demonstrating an environmental application of this compound derivatives (Abalos et al., 2012).
Soil Microbial Community Dynamics
- Impact on Soil Microbial Communities : The application of phenylurea herbicides affects soil microbial community structures and functions. This research is critical for understanding the ecological impact of such compounds in agricultural practices (El Fantroussi et al., 1999).
Mechanism of Action
Target of Action
Urea derivatives have been known to exhibit remarkable inhibitory activities in the growth of certain plant structures .
Mode of Action
It is known that benzylic halides, such as (2-bromophenyl)urea, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Urea is a key component of the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . It is possible that this compound may interact with this or similar pathways.
Pharmacokinetics
A study on [14c]urea pharmacokinetics suggests that urea exchange occurs among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .
Result of Action
It has been suggested that certain urea derivatives can inhibit the growth of hypocotyls and taproots and promote the generation of lateral roots in certain plants .
Action Environment
It is known that the rate of reaction of halogens can be influenced by differences in electronegativity . This suggests that environmental factors that affect electronegativity could potentially influence the action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(2-Bromophenyl)urea has been found to exhibit remarkable inhibitory activities in the growth of hypocotyls and taproots, and good promoting activity in the generation of lateral roots on Arabidopsis and rice . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of this compound on cells are primarily observed in its ability to inhibit the growth of certain plant cells . It influences cell function by altering cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cell function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2-bromophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDXIJDCOADGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074496 | |
Record name | (2-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-90-4 | |
Record name | Urea, (2-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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